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molecular formula C13H16Cl2O2 B8633699 1-Chloro-5-(4-chlorophenoxy)-3,3-dimethylpentan-2-one CAS No. 88977-55-3

1-Chloro-5-(4-chlorophenoxy)-3,3-dimethylpentan-2-one

Cat. No. B8633699
M. Wt: 275.17 g/mol
InChI Key: PSFVPJZGCYPKAL-UHFFFAOYSA-N
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Patent
US04731452

Procedure details

580 g (1.5 mols) of 1-chloro-3,3-dimethyl-1,5-di-(4-chlorophenoxy)-1-pentene in 1,000 ml of ethanol and 300 ml of concentrated hydrochloric acid are heated under reflux for 4 hours. The ethanol is removed in vacuo, and the residue is diluted with methylene chloride and extracted by shaking with water, and then three times with dilute sodium hydroxide solution. The dried solution is freed of solvent in vacuo. 363 g (88% of theory) of 1-chloro-5-(4-chlorophenoxy)-3,3-dimethyl-2-pentanone are obtained as an oil.
Name
1-chloro-3,3-dimethyl-1,5-di-(4-chlorophenoxy)-1-pentene
Quantity
580 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2](OC1C=CC(Cl)=CC=1)=[CH:3][C:4]([CH3:16])([CH3:15])[CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.C([OH:27])C>Cl>[Cl:1][CH2:2][C:3](=[O:27])[C:4]([CH3:16])([CH3:15])[CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1

Inputs

Step One
Name
1-chloro-3,3-dimethyl-1,5-di-(4-chlorophenoxy)-1-pentene
Quantity
580 g
Type
reactant
Smiles
ClC(=CC(CCOC1=CC=C(C=C1)Cl)(C)C)OC1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
300 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by shaking with water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The ethanol is removed in vacuo
ADDITION
Type
ADDITION
Details
the residue is diluted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
extracted

Outcomes

Product
Name
Type
product
Smiles
ClCC(C(CCOC1=CC=C(C=C1)Cl)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 363 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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